molecular formula C11H8N2S B074196 Naphtho[2,1-d]thiazol-2-ylamine CAS No. 1203-55-0

Naphtho[2,1-d]thiazol-2-ylamine

Cat. No. B074196
CAS RN: 1203-55-0
M. Wt: 200.26 g/mol
InChI Key: LYVQRUORYRZNMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Naphtho[2,1-d]thiazol-2-ylamine derivatives has been approached through several innovative methods, highlighting the versatility of this compound. One notable method involves the catalyzed multicomponent synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols, showcasing the use of (+)-camphor-10-sulfonic acid as an effective catalyst under ultrasound-promoted solvent-free conditions (Pelit & Turgut, 2016). Another technique describes a metal-free condition for synthesizing benzothiazoles and naphtho[2,1-d]thiazoles from N-substituted arylamines and elemental sulfur, emphasizing double C-S bond formation through C-H bond functionalization (Zhu et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structure of this compound derivatives have been conducted using various spectroscopic techniques. A study on 2-arylamino-4-(naphth-2-yl)thiazoles involved characterizing these compounds through FT-IR, 1H NMR, 13C NMR, and mass spectroscopy, alongside optimization using Gaussian 09 software and density functional theory (DFT) approaches (Jenisha, Jeba, & Abbs Fen, 2023).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse, with some focusing on the synthesis of complex molecules. For instance, reactions leading to the formation of tetracyclic compounds with thiazolidinone or thiazinone rings fused to the naphtho[2,3-d]imidazole-4,9-dione system have been documented, demonstrating the compound's utility in creating more complex structures (Nakamori, Saito, & Kasai, 1988).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. For example, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was synthesized and its physical parameters, including crystalline structure, were studied through single crystal X-ray diffraction methods (Gayathri B. H et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical reagents, providing insights into their potential applications. The synthesis and reactions of some 3-substituted s-triazolo (5,4-b) naphtho (2,1-d) thiazoles highlight the compound's reactivity and the possibility of generating new derivatives with distinct chemical properties (Kulkarni, Jannawar, & Deshpande, 1979).

Scientific Research Applications

  • Corrosion Inhibitors for Mild Steel : Quinoxaline derivatives, including compounds with a naphtho[2,1-d]thiazol moiety, have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrated high corrosion inhibition efficiency, acting as mixed-type inhibitors and positively impacting the surface morphology of steel (Saraswat & Yadav, 2020).

  • Synthesis of Benzothiazoles and Naphtho[2,1-d]thiazoles : A method for synthesizing benzothiazoles and naphtho[2,1-d]thiazoles from N-substituted arylamines and elemental sulfur has been developed. This process involves double C-S bond formation through C-H bond functionalization, offering an atom-economic and environmentally friendly approach (Zhu et al., 2017).

  • Synthesis of 2-Aroylamino Naphtho[1, 2-d]thiazoles : A novel approach for synthesizing 2-aroylamino naphtho[1,2-d]thiazole compounds has been developed. This method is metal-free, offering broad substrate scope, excellent regioselectivity, and room temperature conditions (Liu et al., 2019).

  • Antiplasmodial Evaluation : Naphtho[2,1-d]thiazoles have been synthesized and evaluated for their antiplasmodial activity, particularly against the multiresistant K1 Plasmodium falciparum strain. This study also discussed structure-toxicity and structure-activity relationships (Cohen et al., 2012).

  • Spectroscopic Analysis : Investigations on naphtho[1,2-d]thiazoles have included the deconvolution of absorption and fluorescence spectra of 2-aryl-naphtho[1.2-d]thiazoles. This study helps in understanding the optical properties of these compounds (Müller et al., 1992).

  • Activator of KCa3.1 Potassium Channels : SKA‐31, a naphtho[1,2‐d]thiazol‐2‐ylamine derivative, is a newly developed activator of endothelial IKCa channels. It induces vasodilation and has been suggested as a candidate for antihypertensive therapy. The study also highlights the independence of this effect from connexin40 (Radtke et al., 2011).

Mechanism of Action

Target of Action

Naphtho[2,1-d]thiazol-2-ylamine primarily targets KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Mode of Action

This compound acts as an activator of these channels . It is found to be 10 to 20 times more potent than riluzole, a neuroprotectant . It activates KCa2.1 with EC50 values of 430 nM and 2.9 μM, KCa2.2 with an EC50 value of 1.9 μM, KCa2.3 with EC50 values of 1.2 and 2.9 μM, and KCa3.1 with EC50 values of 115 and 260 nM .

Biochemical Pathways

The activation of KCa2 and KCa3.1 potassium channels by this compound potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is crucial for the regulation of vascular tone and contributes to the control of blood pressure .

Pharmacokinetics

The compound SKA-31, a more “drug-like” form of this compound, has a half-life of 12 hours . This allows it to potentiate the EDHF-mediated dilations of carotid arteries from KCa3.1 (+/+) mice .

Result of Action

Administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension . These effects were absent in KCa3.1-deficient mice .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, its blood pressure-lowering effect is not observed in KCa3.1-deficient mice .

properties

IUPAC Name

benzo[g][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVQRUORYRZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356956
Record name Naphtho[2,1-d]thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203-55-0
Record name Naphtho[2,1-d]thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphtho[2,1-d][1,3]thiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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